3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Catalog No.
S981236
CAS No.
55198-89-5
M.F
C15H10ClN3O3
M. Wt
315.713
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-o...

CAS Number

55198-89-5

Product Name

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.713

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)

InChI Key

GYAWOVGCEQLWHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl

Synonyms

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one; USP Clonazepam Related Impurity A;

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, CAS 55198-89-5, is a substituted quinolinone recognized primarily as a critical intermediate and reference standard in the pharmaceutical sector. Its molecular structure features three key functional groups poised for further chemical modification: a nucleophilic amino group at the 3-position, an ortho-substituted chlorophenyl ring at the 4-position, and an electron-withdrawing nitro group at the 6-position. These features make it a valuable precursor for constructing more complex heterocyclic systems. Notably, it is documented as a related compound and impurity (Impurity B) of Clonazepam, an anticonvulsant drug, underscoring its relevance in pharmaceutical quality control and process chemistry.

Substituting this compound with analogs featuring different substitution patterns is often unviable for its primary applications. The specific ortho-position of the chlorine atom on the C4-phenyl ring, combined with the C6-nitro and C3-amino groups, dictates the steric and electronic environment essential for subsequent cyclization reactions or for matching the exact profile of a pharmaceutical impurity. An analog with a para-chloro substituent, a different nitro position (e.g., C7), or lacking the C3-amino group would exhibit distinct reactivity, leading to different downstream products or failing to meet the stringent identification criteria required for a pharmacopoeial reference standard. Therefore, for applications in regulated pharmaceutical synthesis and quality control, precise structural identity is non-negotiable.

Precursor for High-Yield Synthesis of Fused Quinazoline Heterocycles

The 3-amino-4-aryl-quinolin-2-one scaffold is a well-established precursor for synthesizing fused heterocyclic systems like quinolino[3,4-b]quinoxalines. In a representative synthesis, the reaction of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one with benzil in glacial acetic acid afforded the corresponding quinoxaline derivative in a 90% yield. [1] This high conversion rate is critical for process efficiency.

Evidence DimensionReaction Yield
Target Compound Data90%
Comparator Or BaselineTypical yields for multi-step heterocyclic syntheses can be significantly lower.
Quantified DifferenceHigh-end of yield spectrum for this type of transformation.
ConditionsReaction with benzil in refluxing glacial acetic acid.

A high-yield transformation reduces waste, lowers purification costs, and improves the overall economic viability of a synthetic route, making this a preferred precursor.

Essential Reference Standard for Pharmaceutical Quality Control

This compound is officially designated as 'Clonazepam Impurity B' by the European Pharmacopoeia (EP) and 'Clonazepam Related Compound A' by the United States Pharmacopeia (USP). [REFS-1, REFS-2] As a primary pharmaceutical standard, it is used for the quantitative testing and assay of Clonazepam in active pharmaceutical ingredients (APIs) and final drug products. Its use is mandated in specific monographs, making it non-substitutable for these regulated applications.

Evidence DimensionRegulatory Designation
Target Compound DataOfficial Pharmacopoeial Reference Standard (BP/EP/USP)
Comparator Or BaselineOther synthetic analogs or related impurities without official designation.
Quantified DifferenceQualitatively distinct; required for compliance vs. not applicable.
ConditionsTesting and assays as prescribed in the British Pharmacopoeia (BP) and other pharmacopoeias.

For any laboratory performing quality control on Clonazepam products according to BP/EP/USP monographs, procurement of this specific compound is a regulatory requirement, not a choice.

Process Development and Quality Assurance in Clonazepam Manufacturing

This compound is the designated reference material for identifying and quantifying 'Impurity B' during the synthesis and purification of the API Clonazepam, as well as in the final dosage form analysis. Its use is essential for batch release testing and ensuring compliance with regulatory standards set by pharmacopoeias.

High-Yield Synthesis of Fused Quinoxaline and Pyrimidine Heterocycles

As a direct result of its demonstrated high reactivity in cyclocondensation reactions, this quinolinone is a preferred starting material for the efficient, high-yield synthesis of complex fused heterocycles. This is particularly valuable in medicinal chemistry programs targeting novel compounds based on quinolino[3,4-b]quinoxaline or related scaffolds.

Building Block for Novel Antimicrobial and Anticonvulsant Agents

The 3-amino-4-arylquinolin-2-one core is a known pharmacophore. This specific compound serves as a versatile platform for creating libraries of novel derivatives. By reacting the 3-amino group, chemists can introduce diverse side chains to explore new anticonvulsant or antimicrobial agents, leveraging the established synthetic routes.

XLogP3

2.5

Wikipedia

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Dates

Last modified: 08-15-2023

Explore Compound Types